2-Iodoadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodoadenosine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry due to their ability to interfere with nucleic acid synthesis, making them valuable in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodoadenosine typically involves multi-step organic reactions. A common approach might include:
Starting Material: Begin with a suitable purine derivative.
Iodination: Introduce the iodine atom at the 2-position of the purine ring using an iodinating agent such as iodine monochloride (ICl).
Amination: Introduce the amino group at the 6-position using an amination reaction, possibly involving ammonia or an amine derivative.
Glycosylation: Attach the oxolane ring to the purine base through a glycosylation reaction, using a protected sugar derivative.
Deprotection: Remove any protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Iodoadenosine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the oxolane moiety.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thiols, amines, under basic or acidic conditions.
Major Products
Oxidation: Carboxylated derivatives.
Reduction: Reduced purine or oxolane derivatives.
Substitution: Thiolated or aminated derivatives.
Scientific Research Applications
2-Iodoadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Iodoadenosine involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as DNA polymerases or reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Amino-2-chloro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-Amino-2-bromo-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-Amino-2-fluoro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol
Uniqueness
2-Iodoadenosine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can also serve as a handle for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H12IN5O4 |
---|---|
Molecular Weight |
393.14 g/mol |
IUPAC Name |
2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12IN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) |
InChI Key |
MGEBVSZZNFOIRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.